2-Methyl-1-penten-3-yne molecular structure
2-Methyl-1-penten-3-yne molecular structure
An In-Depth Technical Guide to the Molecular Structure of 2-Methyl-1-penten-3-yne
Executive Summary
2-Methyl-1-penten-3-yne is a conjugated enyne, a class of hydrocarbons featuring both double (alkene) and triple (alkyne) bonds. Its molecular formula is C₆H₈ with a molecular weight of approximately 80.13 g/mol .[][2] The unique arrangement of its unsaturated bonds results in a conjugated π-system, which dictates its geometry, electronic properties, and reactivity. This guide provides a detailed examination of its molecular architecture, including atomic hybridization, bond parameters, and electronic structure. Furthermore, it outlines the characteristic spectroscopic signatures that arise from these structural features, offering a framework for its empirical identification and characterization. This document is intended for researchers and professionals in organic synthesis and drug development who leverage small, functionalized molecules as synthetic building blocks.
Core Molecular Framework: A Hybrid of Geometries
The structure of 2-Methyl-1-penten-3-yne is not uniform; it is a composite of distinct geometries dictated by the hybridization state of each carbon atom in the backbone. Understanding this hybridization is fundamental to comprehending the molecule's three-dimensional shape and electronic distribution.
Atomic Connectivity and Hybridization
The molecule consists of a five-carbon chain with a methyl substituent at the C2 position. The hybridization states are as follows:
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C1 (CH₂=): This terminal alkene carbon is sp² hybridized . This results in a trigonal planar geometry for the atoms attached to it (H, H, C2), with bond angles of approximately 120°.
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C2 (=C(CH₃)-): Also sp² hybridized , this carbon is bonded to C1, C3, and the methyl carbon (C6). The geometry around C2 is trigonal planar.
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C3 (-C≡): The first carbon of the alkyne moiety is sp hybridized . This enforces a linear geometry for the C2-C3-C4 bond segment.[3][4]
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C4 (≡C-): The second alkyne carbon is also sp hybridized , continuing the linear arrangement of the C3-C4-C5 segment.[4][5]
-
C5 (-CH₃): The terminal methyl carbon attached to the alkyne is sp³ hybridized , resulting in a tetrahedral geometry.
-
C6 (substituent -CH₃): The methyl group attached to the alkene is sp³ hybridized , also with a tetrahedral geometry.
This combination of hybridization states creates a molecule with a rigid, linear core (C2-C3-C4-C5) and a planar vinyl group at one end.
Caption: Hybridization and Geometry of 2-Methyl-1-penten-3-yne.
Physical and Chemical Properties
A summary of the key physical and chemical identifiers for 2-Methyl-1-penten-3-yne is presented below.
| Property | Value | Source |
| Molecular Formula | C₆H₈ | [][2][6] |
| Molecular Weight | 80.13 g/mol | [][7] |
| CAS Number | 926-55-6 | [2][8] |
| Boiling Point | 84.8 °C at 760 mmHg | [][6] |
| Density | 0.752 g/cm³ | [] |
| Refractive Index | 1.431 | [6] |
| SMILES | CC#CC(=C)C | [2] |
| InChIKey | KGIABMDFILVKGN-UHFFFAOYSA-N | [][2][8] |
Electronic Structure: The Conjugated π-System
The most significant feature of the 2-Methyl-1-penten-3-yne structure is the conjugation between the alkene (π-bond between C1-C2) and the alkyne (two π-bonds between C3-C4). Conjugation arises from the continuous, overlapping system of p-orbitals on adjacent sp² and sp hybridized atoms.[3][9][10]
p-Orbital Overlap
Each sp² hybridized carbon (C1, C2) has one unhybridized p-orbital perpendicular to the molecular plane. Each sp hybridized carbon (C3, C4) has two unhybridized p-orbitals. For conjugation to occur, one p-orbital from C2, one from C3, and one from C4 must align, allowing for side-on overlap. This creates a delocalized π-system across the C1-C2-C3-C4 framework. This electron delocalization is a stabilizing feature and influences the molecule's reactivity and spectroscopic properties.[9][10] For instance, the C2-C3 single bond will have some partial double-bond character, making it shorter and more rigid than a typical C(sp²)-C(sp) single bond.[3]
Caption: p-Orbital overlap in the conjugated enyne system.
Spectroscopic Characterization
The unique structural features of 2-Methyl-1-penten-3-yne give rise to a distinct spectroscopic fingerprint, which is essential for its identification. Spectroscopic data for this molecule is available in public databases like the NIST WebBook.[8][11]
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within the molecule. The key expected absorptions are:
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |
| C≡C (Alkyne) | Stretch | ~2200 - 2250 (weak due to substitution) |
| C=C (Alkene) | Stretch | ~1640 - 1680 |
| sp² C-H (Vinyl) | Stretch | ~3010 - 3095 |
| sp³ C-H (Methyl) | Stretch | ~2850 - 2960 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. While experimental spectra are the definitive source, predictable chemical shifts are highly informative.[7][12]
Predicted ¹³C NMR Chemical Shifts:
| Carbon Atom | Hybridization | Environment | Predicted Shift (ppm) |
| C1 | sp² | =CH₂ | ~125 |
| C2 | sp² | =C(CH₃) | ~130 |
| C3 | sp | -C≡ | ~80 |
| C4 | sp | ≡C- | ~85 |
| C5 | sp³ | -CH₃ (from alkyne) | ~5 |
| C6 | sp³ | -CH₃ (from alkene) | ~20 |
Predicted ¹H NMR Chemical Shifts:
| Proton(s) | Environment | Predicted Shift (ppm) | Multiplicity | Integration |
| H on C1 | Vinyl (=CH₂) | ~5.3 | Singlet (s) | 2H |
| H on C5 | Propargylic (-CH₃) | ~1.9 | Singlet (s) | 3H |
| H on C6 | Allylic (-CH₃) | ~1.8 | Singlet (s) | 3H |
Note: Due to the lack of adjacent protons, the signals for the methyl and vinyl protons are expected to be singlets.
Experimental Protocol: Acquisition of Quantitative ¹³C NMR Spectrum
To validate the proposed structure, a quantitative ¹³C NMR experiment is essential. The following protocol outlines a standard procedure designed for accuracy and reproducibility.
Objective: To acquire a high-resolution, quantitative ¹³C NMR spectrum of 2-Methyl-1-penten-3-yne.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 50-100 mg of 2-Methyl-1-penten-3-yne and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing properties for nonpolar compounds and its well-defined deuterium lock signal.
-
Add a known quantity of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
To ensure quantitative results, add a relaxation agent (e.g., chromium(III) acetylacetonate, Cr(acac)₃) at a concentration of ~0.01 M. This agent shortens the long T₁ relaxation times of quaternary carbons (C2, C3, C4), ensuring full magnetization recovery between scans.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup (e.g., 400 MHz Spectrometer):
-
Tune and match the ¹³C probe to the resonant frequency.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.
-
-
Acquisition Parameters:
-
Experiment: Standard ¹³C single-pulse experiment with proton decoupling.
-
Proton Decoupling: Employ inverse-gated decoupling. This technique ensures that decoupling is only active during signal acquisition, preserving the quantitative nature of the signals by suppressing the Nuclear Overhauser Effect (NOE).
-
Pulse Angle: Set to a 90° pulse to maximize signal intensity per scan.
-
Relaxation Delay (d1): Set a long relaxation delay of at least 5 times the longest T₁ of any carbon in the molecule (typically > 30 seconds for quaternary carbons without a relaxation agent, but can be reduced to ~5-10 seconds with Cr(acac)₃).
-
Acquisition Time (aq): Set to ~1-2 seconds to ensure good digital resolution.
-
Number of Scans (ns): Accumulate a sufficient number of scans (e.g., 1024 or more) to achieve a high signal-to-noise ratio.
-
-
Data Processing:
-
Apply an exponential multiplication with a line broadening factor of ~1 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier Transform.
-
Phase the spectrum carefully to ensure all peaks are in pure absorption mode.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integrate the signals. The integral areas will be directly proportional to the number of carbons they represent.
-
Caption: Workflow for Quantitative ¹³C NMR Spectroscopy.
Conclusion
The molecular structure of 2-Methyl-1-penten-3-yne is a well-defined system governed by the principles of atomic hybridization and electronic conjugation. Its framework comprises sp, sp², and sp³ hybridized carbons, creating distinct linear, trigonal planar, and tetrahedral geometries within a single molecule. The conjugated enyne moiety establishes a delocalized π-system that is central to its chemical character. These structural and electronic features are directly reflected in its spectroscopic properties, providing a robust basis for its empirical verification. A thorough understanding of this structure is critical for scientists who employ this molecule in complex organic syntheses and materials development.
References
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Stenutz, R. (n.d.). 2-methyl-1-penten-3-yne. Retrieved from [Link]
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NIST. (n.d.). 1-Penten-3-yne, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). 1-Penten-3-yne, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). 1-Penten-3-yne, 2-methyl-. Retrieved from [Link]
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Ashenhurst, J. (2017). Conjugation And Resonance In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]
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Be Pharmawise. (2022). SP Hybridization in Alkynes! Organic Chemistry!. YouTube. Retrieved from [Link]
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McCallum, J. (2012). conjugated systems. YouTube. Retrieved from [Link]
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Wikipedia. (n.d.). Conjugated system. Retrieved from [Link]
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